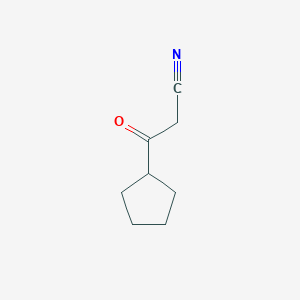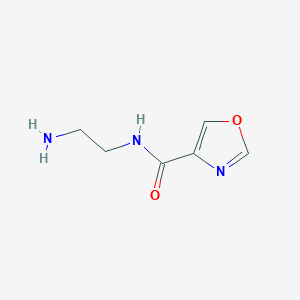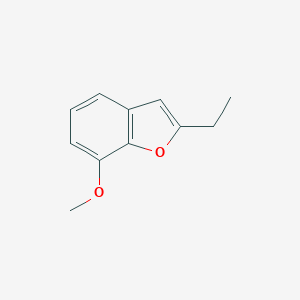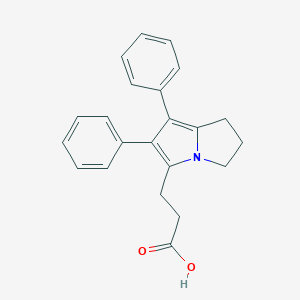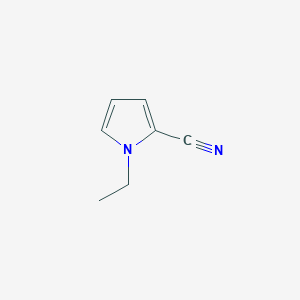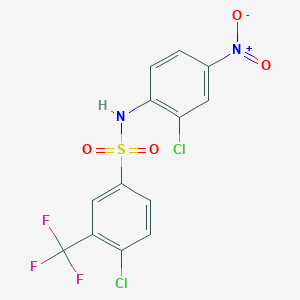
Flusulfamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfamide derivatives, including compounds similar to Flusulfamide, often involves innovative chemical reactions. For instance, sulfur(VI) fluoride exchange click reactions have been applied to synthesize N,N'-disubstituted sulfamide derivatives, showcasing the efficiency of this method in producing new compounds with potential pesticidal applications (Zhao et al., 2021). Such synthetic approaches could be relevant for Flusulfamide production.
Molecular Structure Analysis
The molecular structure of sulfamide derivatives, including Flusulfamide-like compounds, is characterized by the presence of sulfur-nitrogen bonds. Detailed studies on compounds such as N-(3-Thenoyl)fluorosulfonimide have revealed patterns of strong intermolecular hydrogen-bonding, providing insights into their molecular structure and behavior (Macneill et al., 2009).
Chemical Reactions and Properties
Flusulfamide and its analogs participate in various chemical reactions, reflecting their diverse chemical properties. The sulfur(VI) fluoride exchange (SuFEx) reaction, for instance, has been instrumental in creating polysulfates and polysulfonates, highlighting the chemical reactivity of sulfur-fluoride-containing compounds (Gao et al., 2017).
Physical Properties Analysis
The physical properties of sulfamides and similar compounds are significantly influenced by their molecular structure. For example, polysulfamides synthesized via SuFEx click chemistry demonstrated high thermal stability and tunable glass transition temperatures, indicating the impact of molecular design on physical properties (Kulow et al., 2020).
Chemical Properties Analysis
The chemical properties of compounds like Flusulfamide are often characterized by their reactivity and stability under different conditions. The synthesis and characterization of compounds such as alpha-fluorosulfonamides have provided valuable insights into their reactivity and potential applications, illustrating the diverse chemical behavior of these molecules (Hill et al., 2004).
Aplicaciones Científicas De Investigación
Application in Pesticide Reference Standards
- Summary of Application: Flusulfamide is used as a reference standard in the food and beverage sector for analytical testing . Reference standards are used to ensure the accuracy and reliability of analytical results, which is crucial in areas such as quality control and research and development.
- Results or Outcomes: The use of Flusulfamide as a reference standard helps to ensure the accuracy and reliability of analytical results, thereby supporting quality control and research and development efforts in the food and beverage sector .
Application in Soil Microbial Biomass Research
- Summary of Application: Flusulfamide has been studied for its effects on soil microbial biomass, as estimated through soil ATP content .
- Methods of Application: In the study, Flusulfamide was applied to soils at a concentration level of 3000 mg/kg. The progress of soil microbial biomass changes were evaluated at 1st, 3rd, 7th, and 14th day after the pesticides implementation based on the fluorescence intensities of soil ATP emitted at a wavelength range 510 – 670 nm .
Application in Clubroot Disease Research
- Summary of Application: Flusulfamide has been investigated for its mode of action against Plasmodiophora brassicae, the pathogen that causes clubroot disease in plants .
- Results or Outcomes: The results suggest that Flusulfamide suppresses clubroot disease by inhibiting germination of P. brassicae resting spores through adsorption onto their cell walls .
Application in Food and Beverage Testing
- Summary of Application: Flusulfamide is used as a reference standard for analytical testing within the food and beverage sector . This is important for ensuring the safety and quality of food products.
- Results or Outcomes: The use of Flusulfamide as a reference standard helps to ensure the accuracy and reliability of analytical results, thereby supporting quality control and research and development efforts in the food and beverage sector .
Application in Herbicide Research
- Summary of Application: Flusulfamide has been studied for its effects on soil microbial biomass and enzyme activity in response to herbicides .
- Methods of Application: In the study, Flusulfamide was applied to soils at a concentration level of 3000 mg/kg. The progress of soil microbial biomass changes were evaluated at 1st, 3rd, 7th, and 14th day after the herbicides implementation based on the fluorescence intensities of soil ATP emitted at a wavelength range 510 – 670 nm .
- Results or Outcomes: The application of Flusulfamide on soils demonstrated lack of capability of soil ATP content to recover until the end of the experiment period .
Application in Enzyme Activity Research
- Summary of Application: Flusulfamide has been evaluated for its impact on soil enzyme activity in response to herbicides .
- Methods of Application: In the study, Flusulfamide was applied to soils under study at a concentration level of 3000 mg/kg. The progress of soil microbial biomass changes were evaluated at 1st, 3rd, 7th, and 14th day after the herbicides implementation .
- Results or Outcomes: The application of Flusulfamide on soils demonstrated lack of capability of soil ATP content to recover until the end of the experiment period .
Propiedades
IUPAC Name |
4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F3N2O4S/c14-10-3-2-8(6-9(10)13(16,17)18)25(23,24)19-12-4-1-7(20(21)22)5-11(12)15/h1-6,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVDAZSPJWCIQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057929 | |
| Record name | Flusulfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flusulfamide | |
CAS RN |
106917-52-6 | |
| Record name | Flusulfamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106917-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flusulfamide [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106917526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flusulfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUSULFAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKO7028G4U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride](/img/structure/B9431.png)
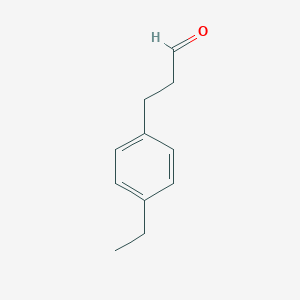
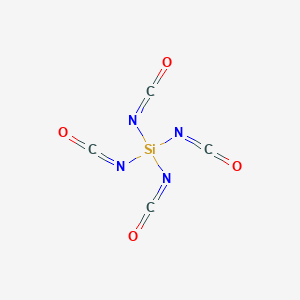
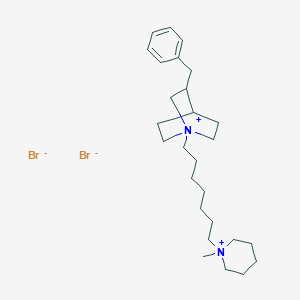
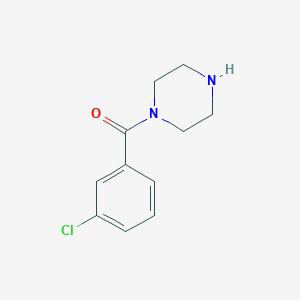
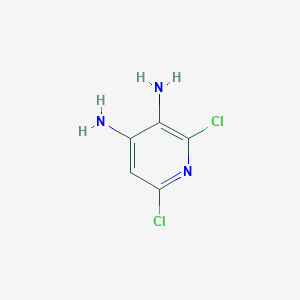
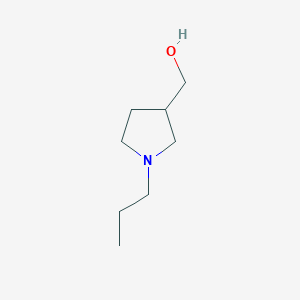
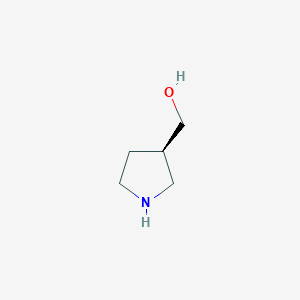
![1,2,2-Trimethyl-3-[(2-oxothiolan-3-yl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B9448.png)
